Bienvenue dans la boutique en ligne BenchChem!

Iclaprim

Antimicrobial susceptibility testing Dihydrofolate reductase inhibition Gram-positive pathogen surveillance

Choose Iclaprim for research programs demanding a DHFR inhibitor that circumvents trimethoprim resistance. Its rational design grants nanomolar affinity for both wild-type and resistant enzymes, delivering rapid bactericidal activity against MRSA, VISA, and VRSA—a stark contrast to the bacteriostatic action of generic compounds. This makes it an exceptional benchmark for anti-MRSA efficacy studies, toxin modulation research, and pulmonary PK/PD modeling, where it replicates clinical dosing profiles.

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
CAS No. 192314-93-5
Cat. No. B1674355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIclaprim
CAS192314-93-5
SynonymsAR-100;  AR100;  AR 100;  RO-482622;  RO 482622;  RO482622;  RO-48-2622;  AR-100.001;  Iclaprim.
Molecular FormulaC19H22N4O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC
InChIInChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)
InChIKeyHWJPWWYTGBZDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iclaprim (CAS 192314-93-5): A Next-Generation Diaminopyrimidine DHFR Inhibitor for Multi-Drug Resistant Gram-Positive Infections


Iclaprim (also known as AR-100 or RO-48-2622) is a synthetic diaminopyrimidine antibiotic that functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR) [1]. Unlike the classic DHFR inhibitor trimethoprim, iclaprim was developed via rational drug design to enhance hydrophobic interactions with the bacterial enzyme's active site, resulting in nanomolar binding affinity that overcomes common trimethoprim resistance mechanisms [2]. The compound demonstrates extended-spectrum in vitro activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and multi-drug resistant Streptococcus pneumoniae [3]. Iclaprim is currently in Phase 3 clinical development as an intravenous formulation for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and hospital-acquired bacterial pneumonia (HABP), including ventilator-associated bacterial pneumonia (VABP) [4].

Procurement Rationale for Iclaprim: Why Trimethoprim and Other DHFR Inhibitors Cannot Serve as Substitutes


Iclaprim cannot be interchanged with the generic DHFR inhibitor trimethoprim or other in-class compounds due to fundamental differences in molecular recognition and resulting antibacterial spectra. Structural analysis reveals that iclaprim forms significantly enhanced hydrophobic interactions with the Staphylococcus aureus DHFR active site compared to trimethoprim, yielding a binding affinity in the nanomolar range that is not achievable with the generic compound [1]. Critically, this increased affinity enables iclaprim to maintain potent inhibitory activity against trimethoprim-resistant DHFR enzymes, effectively overcoming the most common resistance mechanism that renders generic trimethoprim clinically ineffective [2]. Furthermore, unlike trimethoprim, iclaprim exhibits a narrower, Gram-positive-focused antibacterial spectrum and demonstrates rapid, concentration-dependent bactericidal activity rather than mere bacteriostasis—a distinction with direct implications for clinical efficacy in severe infections [3]. These molecular and microbiological differentiations are quantified in the evidence below and preclude any assumption of therapeutic or research equivalence between iclaprim and generic DHFR inhibitors.

Quantitative Evidence Guide: Iclaprim Differentiated Performance Metrics Versus Key Comparators


Comparative In Vitro Potency: Iclaprim MIC90 Versus Trimethoprim Against Gram-Positive Pathogens

In a global surveillance study of 2,814 clinical Gram-positive isolates collected from the United States, Asia Pacific, Latin America, and Europe (2012–2014), iclaprim demonstrated 8- to 32-fold greater potency than trimethoprim across all Gram-positive pathogens tested, including resistant phenotypes [1]. For all S. aureus isolates, iclaprim exhibited MIC50 and MIC90 values of 0.06 μg/mL and 0.12 μg/mL, respectively [2]. Against methicillin-resistant S. aureus (MRSA) specifically, the MIC90 for iclaprim was 0.5 μg/mL [3]. The enhanced potency was attributed to increased hydrophobic interactions between iclaprim and the bacterial DHFR active site [4].

Antimicrobial susceptibility testing Dihydrofolate reductase inhibition Gram-positive pathogen surveillance

Bactericidal Activity Kinetics: Iclaprim Versus Vancomycin and Linezolid in Time-Kill Assays

In a pilot study evaluating time-kill kinetics against MRSA isolates nonsusceptible to linezolid, vancomycin, or daptomycin, iclaprim demonstrated significantly more rapid bactericidal activity than comparator antibiotics [1]. Against a linezolid-nonsusceptible MRSA strain (MIC ≥ 8 μg/mL), iclaprim showed significantly lower colony-forming units (CFU) at 2 hours, 4 hours, 8 hours, and 24 hours compared to both vancomycin and linezolid [2]. Against a vancomycin-resistant S. aureus (VRSA) strain (vanA-positive, MIC ≥ 32 μg/mL), iclaprim achieved significantly lower CFU at 4 hours, 8 hours, and 24 hours compared to both control and comparator antibiotics [3]. Iclaprim demonstrated ≥ 3 log10 reduction in CFU/mL at 4–8 hours across all tested strains, consistent with previously reported rapid bactericidal activity against S. aureus [4].

Time-kill kinetics Bactericidal activity MRSA treatment

Activity Retention Against Multi-Drug Resistant MRSA: Iclaprim MIC Values Versus Daptomycin, Linezolid, and Vancomycin Non-Susceptible Isolates

In an in vitro pilot study evaluating iclaprim against MRSA isolates with acquired non-susceptibility to standard-of-care antibiotics, iclaprim maintained potent activity with MIC ≤ 1 μg/mL against the majority of resistant isolates [1]. Specifically, iclaprim demonstrated MIC ≤ 1 μg/mL against 5 of 7 (71.4%) daptomycin-nonsusceptible MRSA isolates, 26 of 26 (100%) linezolid-nonsusceptible MRSA isolates, and 19 of 28 (66.7%) vancomycin-nonsusceptible MRSA isolates [2]. The conserved activity against linezolid-nonsusceptible isolates (100% susceptible at MIC ≤ 1 μg/mL) is particularly notable given the clinical significance of linezolid resistance in MRSA [3]. These data support the potential utility of iclaprim as a salvage option when first-line agents fail due to acquired resistance.

Antibiotic resistance MRSA Salvage therapy

Pulmonary Tissue Penetration: Iclaprim Epithelial Lining Fluid Concentrations Versus Key Respiratory Pathogen MIC90 Values

In a pharmacokinetic study of healthy male volunteers receiving a single 1.6 mg/kg intravenous dose of iclaprim, the compound achieved substantial penetration into pulmonary compartments [1]. Mean iclaprim concentrations in epithelial lining fluid (ELF) were 12.61 mg/L at 1–2 hours post-infusion, 6.38 mg/L at 3–4 hours, and 2.66 mg/L at 5.5–7 hours [2]. These ELF concentrations exceeded the MIC90 for methicillin-resistant S. aureus (MIC90 = 0.12 mg/L) at all sampling sites for up to 7 hours post-dose [3]. Similarly, ELF concentrations exceeded the MIC90 for penicillin-susceptible Streptococcus pneumoniae (0.06 mg/L) for 7 hours, penicillin-intermediate S. pneumoniae (2 mg/L) for 7 hours, and penicillin-resistant S. pneumoniae (4 mg/L) for 4 hours [4]. Alveolar macrophage concentrations were even higher, reaching 24.51 mg/L at 1–2 hours [5].

Pharmacokinetics Pulmonary penetration Pneumonia treatment

Comparative Toxin Suppression: Iclaprim Versus Trimethoprim and Vancomycin Effects on MRSA Virulence Factor Production

In a comparative study evaluating the effects of iclaprim and trimethoprim on staphylococcal exotoxin production, trimethoprim significantly increased lukF-PV expression and Panton-Valentine leukocidin (PVL) production compared to both untreated controls and iclaprim-treated cultures [1]. Specifically, sub-inhibitory concentrations of trimethoprim enhanced PVL production, whereas iclaprim did not induce this potentially deleterious effect [2]. Against vancomycin-intermediate S. aureus (VISA), iclaprim was the most potent inhibitor of alpha haemolysin (AH) production among all agents tested, despite variably increasing hla gene expression [3]. Higher concentrations of both iclaprim and trimethoprim markedly suppressed MRSA growth, mRNA synthesis, and toxin production [4]. These findings suggest iclaprim may have a more favorable anti-virulence profile compared to trimethoprim in the context of toxin-mediated staphylococcal pathogenesis.

Anti-virulence Toxin suppression Staphylococcus aureus pathogenesis

Clinical Trial Status and Regulatory Differentiation: Iclaprim Phase 3 Development and QIDP Designation

Iclaprim has completed two Phase 3 clinical trials for the treatment of complicated skin and skin structure infections (cSSSI) caused by Gram-positive pathogens and is in Phase 3 development for acute bacterial skin and skin structure infections (ABSSSI) and hospital-acquired bacterial pneumonia (HABP), including ventilator-associated bacterial pneumonia (VABP) [1]. The compound has received Qualified Infectious Disease Product (QIDP) designation from the U.S. Food and Drug Administration, which confers Priority Review status and, if approved as a New Chemical Entity, eligibility for an additional five years of marketing exclusivity beyond standard Hatch-Waxman provisions [2]. Additionally, Motif Bio has built a patent estate with two U.S. method-of-use patents issued that will expire in 2037, providing extended intellectual property protection [3]. This regulatory and intellectual property positioning differentiates iclaprim from generic trimethoprim and other off-patent DHFR inhibitors that lack comparable market exclusivity protections.

Phase 3 clinical trials Regulatory status QIDP designation

Iclaprim Procurement and Research Application Scenarios Based on Differentiated Evidence


Research on DHFR Inhibitor Structure-Activity Relationships Overcoming Trimethoprim Resistance

Academic and industrial medicinal chemistry laboratories studying the structural determinants of DHFR inhibitor potency and resistance circumvention can utilize iclaprim as a benchmark compound. The enhanced hydrophobic interactions between iclaprim and S. aureus DHFR—which confer 8- to 32-fold greater potency than trimethoprim and enable nanomolar affinity for trimethoprim-resistant enzymes—provide a validated molecular framework for rational design of next-generation DHFR inhibitors [1]. Crystallographic studies of iclaprim bound in ternary complexes with NADPH and DHFR are available to guide structure-based drug design efforts [2].

Preclinical Evaluation of Novel Antibiotics Against Multi-Drug Resistant MRSA and VISA

Investigators developing novel anti-MRSA agents can employ iclaprim as a positive control or comparator in in vitro susceptibility testing, time-kill assays, and animal infection models. The compound's demonstrated bactericidal activity against MRSA isolates nonsusceptible to daptomycin, linezolid, and vancomycin—achieving ≥ 3 log10 CFU/mL reduction within 4–8 hours and MIC ≤ 1 μg/mL against 100% of linezolid-nonsusceptible isolates—establishes a rigorous efficacy benchmark for candidate compounds [3]. Its validated activity against vancomycin-resistant S. aureus (vanA-positive strains) further supports its utility as a comparator in studies targeting the most challenging resistant phenotypes [4].

Pharmacokinetic/Pharmacodynamic Modeling for Pulmonary Infection Therapeutics

For research programs focused on antibiotic development for hospital-acquired and ventilator-associated bacterial pneumonia, iclaprim provides a well-characterized reference for pulmonary pharmacokinetic/pharmacodynamic (PK/PD) target attainment. The compound's extensive pulmonary penetration profile—achieving epithelial lining fluid concentrations exceeding the MRSA MIC90 by >20- to >100-fold over a 7-hour dosing interval following a single 1.6 mg/kg IV dose—offers a validated dataset for benchmarking the tissue distribution characteristics of novel anti-pneumonia candidates [5]. These data enable robust PK/PD modeling and target attainment predictions for Gram-positive pneumonia indications [6].

Anti-Virulence Screening and Toxin Modulation Studies in S. aureus Pathogenesis

Microbiology and pathogenesis laboratories investigating the interplay between antibiotic exposure and staphylococcal virulence factor expression can utilize iclaprim as a reference compound that does not induce Panton-Valentine leukocidin production. The comparative data showing that trimethoprim significantly increases PVL production while iclaprim does not, combined with iclaprim's superior inhibition of alpha haemolysin production in VISA strains, provides a clear rationale for its inclusion as a control agent in studies examining antibiotic-mediated toxin modulation [7]. This application is particularly relevant for research on severe toxin-mediated staphylococcal syndromes where antibiotic choice may influence clinical outcomes through effects on virulence factor expression [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iclaprim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.